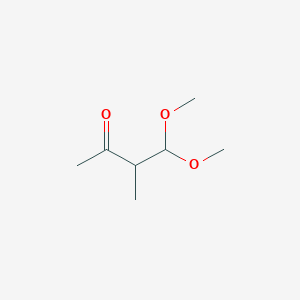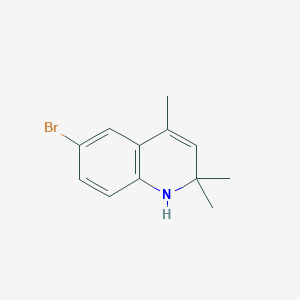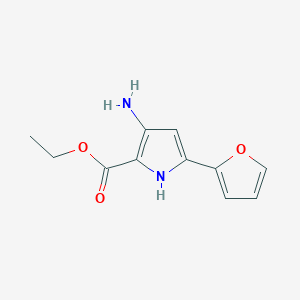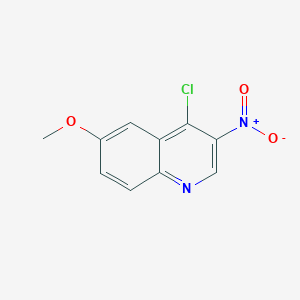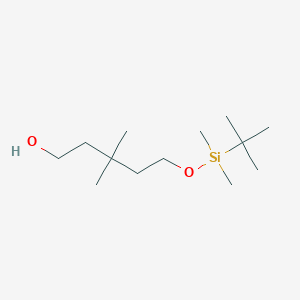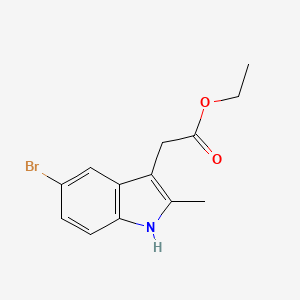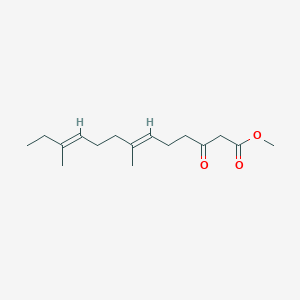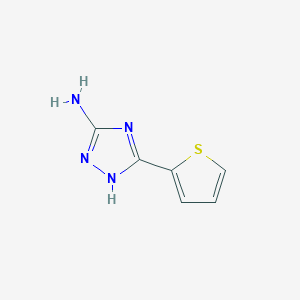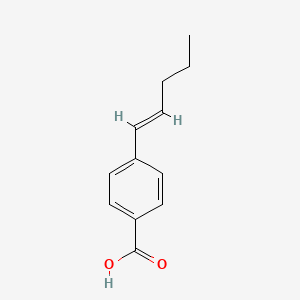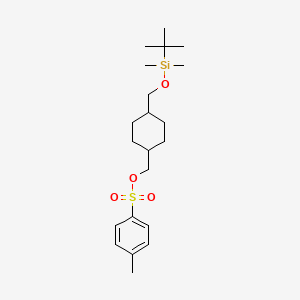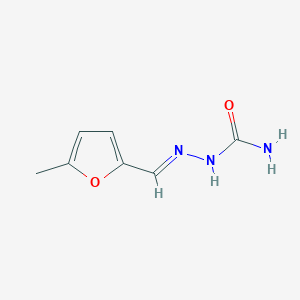
5-Methyl-2-furaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-furaldehyde semicarbazone is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of metallic complexes from 2-furfuralsemicarbazone and 5-methyl-2-furfuralsemicarbazone has been reported . These ligands lead to the complexes: [ML2X2] or [MLX2] (L = FSC or MFSC) whose structures were determined using elemental analysis, molar conductivity, magnetic measurements, i.r., far i.r. and electronic spectra as well as by n.m.r .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9N3O2/c1-5-2-3-6 (12-5)4-9-10-7 (8)11/h2-4H,1H3, (H3,8,10,11)/b9-4+ .Scientific Research Applications
Pharmacological Properties
5-Nitro-2-furaldehyde semicarbazone, a related compound, has been explored for its pharmacological properties. Studies have shown that it is tolerated in therapeutic quantities without symptoms in several animal species, and toxic doses produce hyperexcitability of the central nervous system in rats. This compound also diminishes the activity of tissue dehydrogenases in vitro (Krantz & Evans, 1945).
Antitrypanosomal Evaluation
A study on E-isomers of 5-nitro-2-furaldehyde semicarbazone derivatives highlighted their potential as antitrypanosomal agents. The research included in vitro and in vivo evaluations using infected mice, finding a correlation between lipophilic-hydrophilic properties and trypanocidal activity (Cerecetto et al., 2000).
Chemotherapeutic Properties
The chemotherapeutic properties of 5-nitro-2-furaldehyde semicarbazone, a related compound, were explored, showing its antibacterial action against various bacteria and effectiveness in protecting mice against multiple infections. It was also found to be effective against Trypanosoma equiperdum in mice (Dodd, 1946).
Drug Delivery Systems
A novel drug delivery system based on 5-nitro-2-furaldehyde-semicarbazone was developed using poly(acrylic acid-co-vinyl alcohol) copolymer. This study focused on optimizing conditions for maximizing the amount of coupled drug on the support (Dumitriu et al., 1989).
Electronic Structure Analysis
A comprehensive study of the geometry, electronic properties, polarizability, and hyperpolarizability of 5-nitro-2-furaldehyde semicarbazone using density functional theory (DFT) was conducted. This research provided insights into the molecule's vibrational analysis and ultraviolet–visible spectrum (Narayan et al., 2011).
Mechanism of Action
Target of Action
The primary target of 5-Methyl-2-furaldehyde semicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has received much attention for its potential role in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
This compound interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by this compound affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can impact these processes .
Result of Action
The inhibition of cathepsin B by this compound can have various molecular and cellular effects. Given that cathepsin B is involved in numerous physiological and pathological processes, its inhibition can potentially alter these processes . For instance, the inhibition of cathepsin B has been associated with potential therapeutic effects in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-furaldehyde semicarbazone plays a significant role in biochemical reactions, particularly in the formation of metallic complexes. It acts as a ligand, binding to metal ions such as cobalt, nickel, copper, and cadmium . These interactions are crucial for the stabilization and formation of various metal complexes, which have potential applications in catalysis and medicinal chemistry. The compound’s ability to form stable complexes with metal ions highlights its importance in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its interactions with metal ions. The compound has been shown to form complexes with cobalt, nickel, copper, and cadmium, which can influence cellular functions . These metal complexes have been found to exhibit cytotoxic effects on both murine and human tissue cultured cell lines, as well as in solid tumors . This suggests that this compound may play a role in modulating cell signaling pathways, gene expression, and cellular metabolism through its interactions with metal ions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a ligand and form complexes with metal ions. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes . These complexes can inhibit or activate various enzymes, depending on the metal ion involved. For example, copper complexes of this compound have been found to inhibit certain enzymes, leading to cytotoxic effects . Additionally, the formation of these complexes can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its effectiveness in forming metal complexes. Long-term studies have shown that the cytotoxic effects of the compound’s metal complexes can persist, indicating potential long-term impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound’s metal complexes may exhibit beneficial effects, such as antimicrobial or anticancer properties . At higher doses, these complexes can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can be metabolized by enzymes that facilitate the formation of its metal complexes . These metabolic pathways may involve the reduction or oxidation of the compound, leading to changes in its chemical structure and reactivity. The interactions with metal ions can also affect metabolic flux and the levels of certain metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with metal ions. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on the metal ion it is complexed with. The distribution of the compound within tissues can also be affected by its ability to form stable complexes with metal ions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and the presence of targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects . For example, copper complexes of the compound may localize to the mitochondria, where they can influence mitochondrial function and induce cytotoxic effects .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-2-furaldehyde semicarbazone involves the reaction of 5-Methyl-2-furaldehyde with semicarbazide hydrochloride in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "5-Methyl-2-furaldehyde", "Semicarbazide hydrochloride", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve semicarbazide hydrochloride in a suitable solvent such as ethanol or methanol.", "Add 5-Methyl-2-furaldehyde to the solution and stir for several minutes.", "Add a catalyst such as acetic acid or sulfuric acid to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent such as ethanol or methanol.", "Dry the solid under vacuum to obtain 5-Methyl-2-furaldehyde semicarbazone." ] } | |
CAS No. |
81961-80-0 |
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
[(Z)-(5-methylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4- |
InChI Key |
MSTHBAMBCYWTLJ-WTKPLQERSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC(=O)N |
SMILES |
CC1=CC=C(O1)C=NNC(=O)N |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



